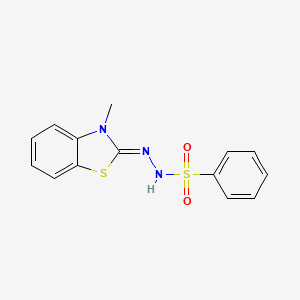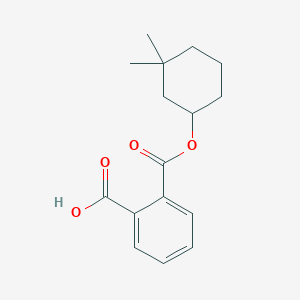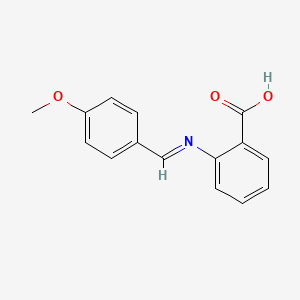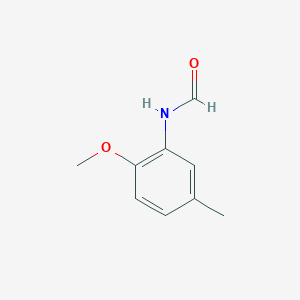
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
反応の種類
3-(5-(3-ニトロフェニル)フラン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下で、アミンまたはチオールなどの求核試薬。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アミンまたはアルコールの形成。
置換: 新しい官能基を持つ置換誘導体の形成。
4. 科学研究への応用
3-(5-(3-ニトロフェニル)フラン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オンは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 独自の構造的特徴により、潜在的な薬物候補として調査されています。
産業: 導電率や蛍光など、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-(5-(3-ニトロフェニル)フラン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、特定の経路の阻害または活性化につながる可能性があります。関与する分子標的と経路は異なる可能性がありますが、多くの場合、タンパク質または核酸との相互作用が含まれます。
6. 類似化合物の比較
類似化合物
- 3-(5-(4-ニトロフェニル)フラン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オン
- 3-(5-(3-ニトロフェニル)チオフェン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オン
独自性
3-(5-(3-ニトロフェニル)フラン-2-イル)-1-(ピロリジン-1-イル)プロプ-2-エン-1-オンは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、独自性を持っています。
類似化合物との比較
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(3-Nitrophenyl)thiophene-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
853351-45-8 |
|---|---|
分子式 |
C17H16N2O4 |
分子量 |
312.32 g/mol |
IUPAC名 |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-9,12H,1-2,10-11H2/b9-7+ |
InChIキー |
XYLUTSANKCVOES-VQHVLOKHSA-N |
異性体SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)



